Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Lipophilicity Drug Discovery Physicochemical Properties

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) is a synthetic quinoline derivative with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol. As a member of the quinoline-3-carboxylate ester class, this compound features a unique substitution pattern with chlorine at the 4-position and methyl groups at the 5- and 8-positions, distinguishing it from simpler 4-chloroquinoline-3-carboxylate scaffolds.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 338954-51-1
Cat. No. B1363189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
CAS338954-51-1
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl
InChIInChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3
InChIKeyAFUFWMAIOJISRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) Procurement-Relevant Overview


Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) is a synthetic quinoline derivative with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol [1]. As a member of the quinoline-3-carboxylate ester class, this compound features a unique substitution pattern with chlorine at the 4-position and methyl groups at the 5- and 8-positions, distinguishing it from simpler 4-chloroquinoline-3-carboxylate scaffolds . This structural motif is of interest in medicinal chemistry for its potential interactions with biological targets, including enzyme inhibition and receptor binding studies .

Why Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) Cannot Be Substituted with Generic Analogs


The specific substitution pattern of ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate confers distinct physicochemical properties that preclude simple substitution with other quinoline-3-carboxylate analogs. The presence of methyl groups at the 5- and 8-positions significantly alters lipophilicity, boiling point, and density compared to the unsubstituted ethyl 4-chloroquinoline-3-carboxylate [1][2]. These property differences directly impact experimental outcomes in synthetic procedures, purification steps, and biological assays. Interchanging this compound with a less lipophilic or structurally simpler analog without rigorous validation would introduce uncontrolled variables, compromising reproducibility and data integrity in scientific investigations [3].

Quantitative Evidence for Selecting Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) Over Analogs


Enhanced Lipophilicity (XLogP) vs. Unsubstituted Analog Confers Altered Partitioning Behavior

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.8) compared to the unsubstituted ethyl 4-chloroquinoline-3-carboxylate (XLogP3-AA = 3.0) [1][2]. This 0.8 log unit increase represents a roughly 6.3-fold greater partition coefficient, indicating enhanced membrane permeability and altered distribution in biological systems.

Lipophilicity Drug Discovery Physicochemical Properties

Higher Boiling Point vs. Unsubstituted Analog Impacts Thermal Stability and Purification

The target compound possesses a significantly higher boiling point (362.5°C at 760 mmHg) compared to the unsubstituted ethyl 4-chloroquinoline-3-carboxylate (328.5°C at 760 mmHg) . This 34°C increase reflects enhanced intermolecular interactions due to the additional methyl groups, affecting its behavior during thermal processing and distillation.

Thermal Stability Purification Process Chemistry

Lower Density vs. Unsubstituted Analog Affects Formulation and Handling

The target compound exhibits a lower density (1.222 g/cm³) compared to the unsubstituted ethyl 4-chloroquinoline-3-carboxylate (1.286 g/cm³) [1]. This 5% reduction in density is a direct consequence of the methyl substituents' effect on molecular packing and can influence handling, formulation, and storage considerations.

Density Formulation Material Handling

Class-Level Antibacterial Activity Contextualizes Its Role in SAR Studies

While specific MIC data for this exact compound is not publicly available, studies on closely related 2-chloroquinoline-3-carboxylates have demonstrated moderate antibacterial activity against Bacillus subtilis and Vibrio cholerae [1]. This class-level evidence supports the compound's utility in structure-activity relationship (SAR) investigations focused on optimizing antibacterial potency.

Antibacterial SAR Quinoline Derivatives

Recommended Application Scenarios for Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1) Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Optimizing Lipophilicity-Driven Pharmacokinetics

Leverage the compound's elevated XLogP of 3.8 (vs. 3.0 for the unsubstituted analog) in lead optimization programs where enhanced membrane permeability is desired. The 6.3-fold increase in predicted partition coefficient makes this compound a valuable probe for studying the relationship between lipophilicity and cellular uptake or off-target binding [1][2].

Synthetic Intermediate Requiring High-Temperature Reaction Conditions

Utilize this compound in synthetic sequences involving elevated temperatures or distillative purification, as its higher boiling point (362.5°C) provides greater thermal latitude compared to the 328.5°C boiling point of the unsubstituted analog. This property is advantageous in process chemistry where thermal stability margins are critical .

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Antibacterial Agents

Employ this 5,8-dimethyl substituted derivative as a distinct chemotype in SAR campaigns aimed at understanding the influence of quinoline ring methylation on antibacterial activity. Its unique substitution pattern offers a specific structural variation not present in simpler 4-chloroquinoline-3-carboxylates, enabling precise dissection of substituent effects [3].

Chemical Biology Probe for Enzyme Inhibition and Receptor Binding Assays

Apply this compound in biochemical assays designed to investigate enzyme inhibition or receptor binding, as its specific substitution pattern and lipophilicity profile may confer unique target engagement characteristics. Its availability from reputable suppliers as a research-grade chemical supports its use in controlled laboratory experiments .

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